

# "Antifungal agent 87" patent and intellectual property

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antifungal agent 87

Cat. No.: B15563803

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## In-Depth Technical Guide: Antifungal Agent 87

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the patent landscape, intellectual property, and core scientific data related to **Antifungal Agent 87**, a novel photosensitizer for the photodynamic therapy of fungal infections. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams generated using Graphviz (DOT language) illustrate key processes and pathways.

## Core Compound and Intellectual Property

**Antifungal Agent 87**, also identified as compound 10 in primary scientific literature, is a novel henna-related naphthazarine photosensitizer. It has demonstrated high potency as a photodynamic therapy (PDT) agent against dermatophytes, particularly *Trichophyton rubrum*, the most common causative agent of onychomycosis.

As of the latest available information, a specific patent application explicitly covering "**Antifungal agent 87**" or compound 10 has not been identified in publicly accessible patent databases. However, the underlying technology and novel class of compounds may be the subject of pending or undisclosed patent applications by the inventors or their institution, Christian-Albrechts-University of Kiel. Researchers interested in the commercial application of this technology are advised to monitor patent filings from the inventors and the university.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **Antifungal Agent 87** (compound 10) and related compounds as reported in the primary literature.

Table 1: In Vitro Antifungal Activity of Naphthazarine Derivatives

Compound	Target Organism	PDT-IC50 (nM)
Antifungal Agent 87 (10)	Trichophyton rubrum	1
Compound 11	Trichophyton rubrum	3
Nystatin (Control)	Trichophyton rubrum	> 10,000
Clotrimazole (Control)	Trichophyton rubrum	> 10,000
Antifungal Agent 87 (10)	Candida albicans	Not Reported

Table 2: Keratin Penetration and Localization

Compound	Parameter	Value
Antifungal Agent 87 (10)	Penetration Depth in Bovine Hoof Keratin	~50-70 $\mu$ m

## Mechanism of Action: Photodynamic Therapy

The primary mechanism of action for **Antifungal Agent 87** is photodynamic therapy (PDT). This process involves the activation of the photosensitizer with light of a specific wavelength, leading to the generation of reactive oxygen species (ROS) that are toxic to the fungal cells.

Upon irradiation with light at approximately 500 nm, **Antifungal Agent 87** transitions to an excited triplet state. This excited state then transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. These ROS cause widespread, non-specific oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to fungal cell death through apoptosis or necrosis.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **Antifungal Agent 87**.

### In Vitro Photodynamic Antifungal Susceptibility Testing

This protocol details the determination of the half-maximal inhibitory concentration (IC<sub>50</sub>) of the photosensitizer upon light activation.

Materials:

- Trichophyton rubrum (or other fungal species) culture
- Sabouraud dextrose broth (SDB) or RPMI-1640 medium
- 96-well microtiter plates
- **Antifungal Agent 87** stock solution (in a suitable solvent, e.g., DMSO)
- Light source with an emission spectrum covering the activation wavelength of the photosensitizer (~500 nm)
- Spectrophotometer or microplate reader

Procedure:

- Fungal Inoculum Preparation:
  - Culture T. rubrum on Sabouraud dextrose agar (SDA) plates at 28°C for 7-10 days.
  - Harvest fungal spores by flooding the plate with sterile saline or PBS containing 0.05% Tween 80 and gently scraping the surface.
  - Filter the suspension through sterile gauze to remove mycelial fragments.
  - Adjust the spore suspension to a final concentration of  $1-5 \times 10^4$  CFU/mL in SDB or RPMI-1640 medium.

- Compound Dilution and Plate Preparation:
  - Prepare a serial dilution of **Antifungal Agent 87** in the culture medium in a 96-well plate.
  - Add 100 µL of the fungal inoculum to each well containing the diluted compound.
  - Include positive controls (fungal inoculum without compound) and negative controls (medium only).
- Incubation and Irradiation:
  - Incubate the plates in the dark for a predetermined period (e.g., 24 hours) to allow for compound uptake.
  - Expose the plates to the light source for a specific duration to deliver a defined light dose. A corresponding set of plates should be kept in the dark to assess dark toxicity.
- Assessment of Fungal Growth:
  - Following irradiation, incubate the plates at 28°C for 48-72 hours.
  - Determine fungal growth by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.
- Data Analysis:
  - Calculate the percentage of growth inhibition for each compound concentration relative to the positive control.
  - Determine the PDT-IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

## Bovine Hoof Keratin Model for Onychomycosis

This ex vivo model simulates the nail plate to assess the penetration and efficacy of topical antifungal agents.

Materials:

- Freshly obtained bovine hooves
- Microtome or a similar cutting instrument
- Keratinocyte serum-free medium
- Trichophyton rubrum spore suspension
- **Antifungal Agent 87** formulation (e.g., in a varnish)
- Light source for PDT activation
- Microscope for visualization

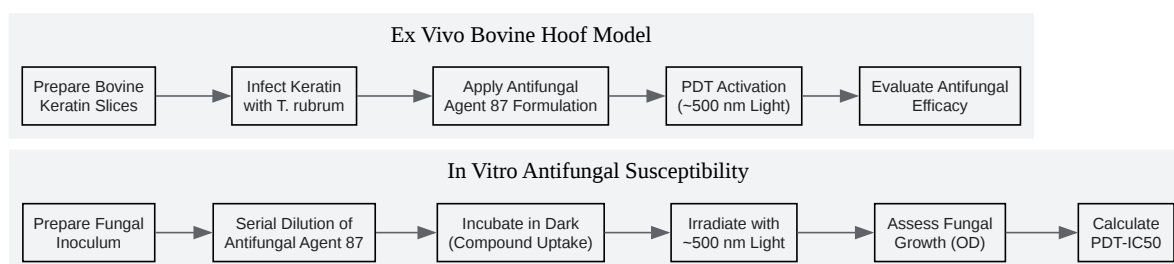
Procedure:

- Preparation of Keratin Membranes:
  - Clean the bovine hooves and remove any soft tissue.
  - Cut thin sections of the hoof (approximately 0.2-0.5 mm thick) using a microtome.
  - Sterilize the keratin slices (e.g., with ethanol or UV irradiation).
- Fungal Infection:
  - Place the sterile keratin slices in a petri dish containing a suitable culture medium.
  - Inoculate the surface of the keratin with a T. rubrum spore suspension.
  - Incubate at 28°C for several days to allow for fungal growth and penetration into the keratin.
- Treatment Application:
  - Apply the **Antifungal Agent 87** formulation to the surface of the infected keratin slices.
  - Allow the formulation to dry and penetrate for a specified period.

- Photodynamic Therapy:
  - Irradiate the treated keratin slices with the appropriate light source to activate the photosensitizer.
- Evaluation of Efficacy:
  - After a further incubation period, assess the fungal viability. This can be done qualitatively by observing the inhibition of fungal growth on and around the treated area, or quantitatively by, for example, plating washings from the keratin slices to determine CFU counts.
  - Penetration depth can be visualized using fluorescence microscopy if the photosensitizer is fluorescent.

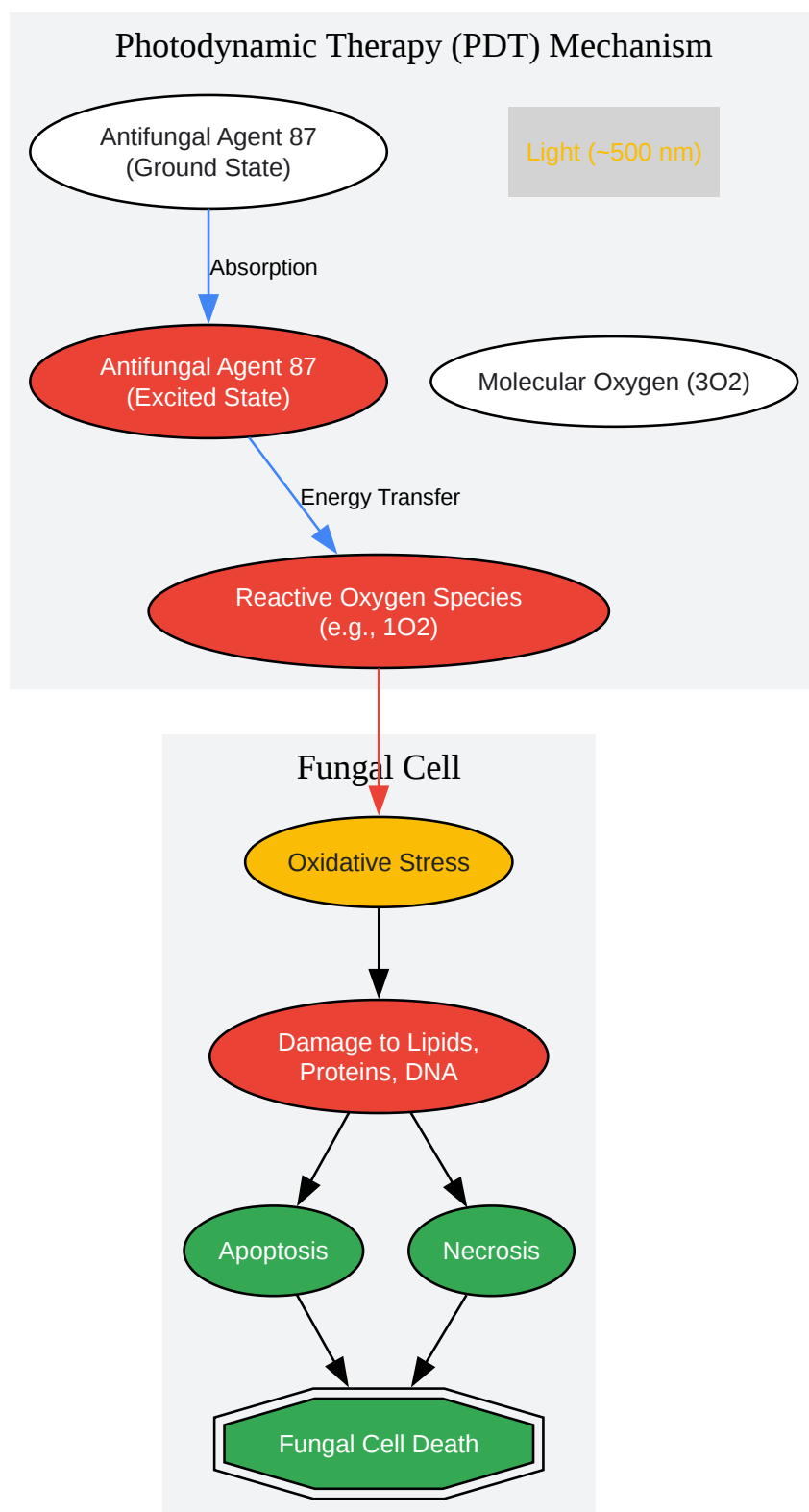
## Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of **Antifungal Agent 87**.



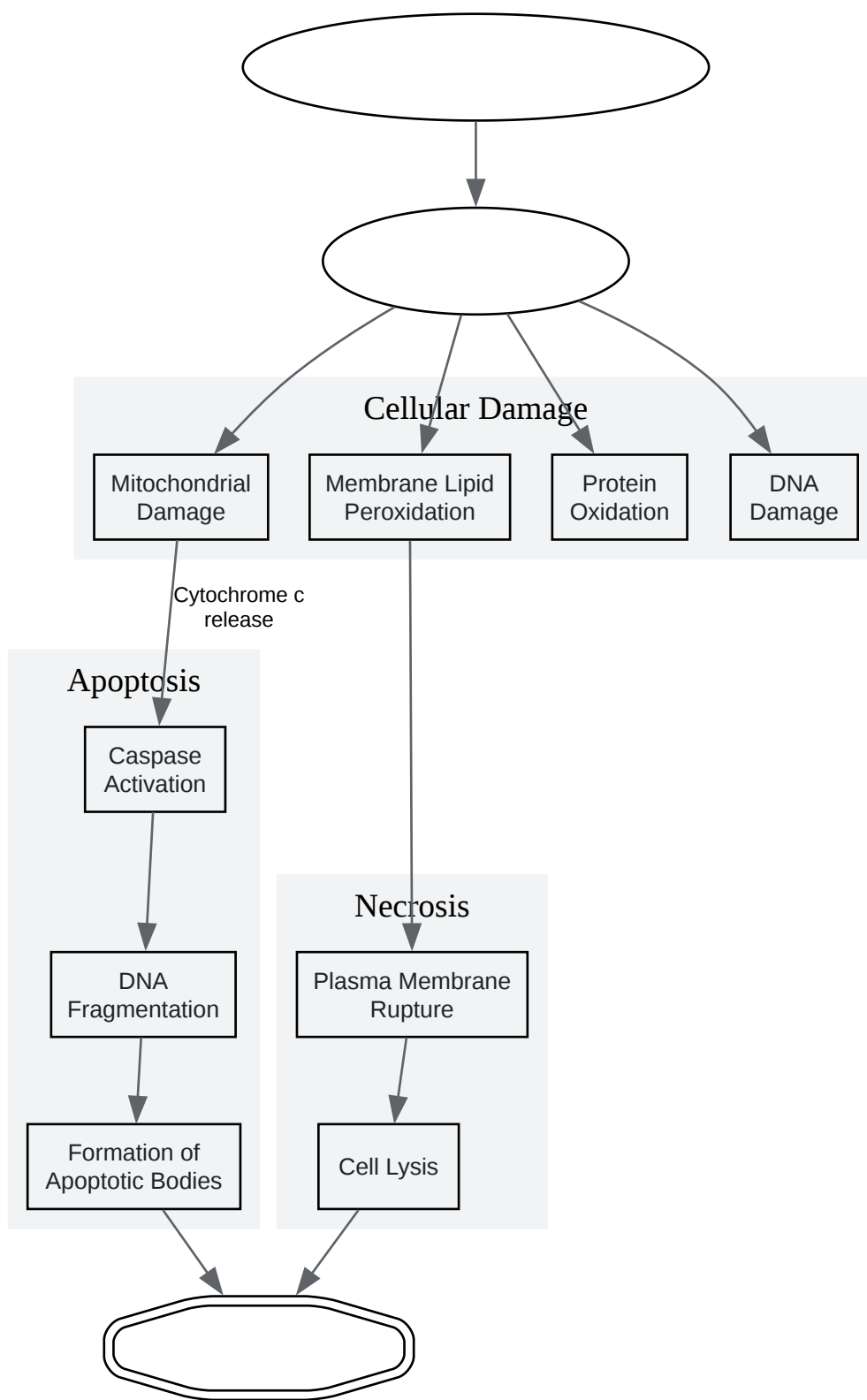
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Caption: Experimental workflow for in vitro and ex vivo evaluation of **Antifungal Agent 87**.



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Caption: Proposed mechanism of action of **Antifungal Agent 87** via photodynamic therapy.



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Caption: General signaling pathways leading to fungal cell death induced by PDT.

- To cite this document: BenchChem. ["Antifungal agent 87" patent and intellectual property]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15563803#antifungal-agent-87-patent-and-intellectual-property\]](https://www.benchchem.com/product/b15563803#antifungal-agent-87-patent-and-intellectual-property)

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)